Micromelone A

Descripción

Micromelone A is a macrocyclic organic compound hypothesized to belong to the cryptophane family, characterized by its cage-like structure formed by two cyclotriveratrylene (CTV) units linked by three alkyl chains. Cryptophane-A, for instance, is renowned for its high affinity for small hydrophobic molecules like chloromethane, as demonstrated by nuclear magnetic resonance (NMR) and X-ray crystallography studies . By extrapolation, Micromelone A may exhibit similar encapsulation properties but with distinct selectivity or stability due to variations in cavity size or functional groups.

Propiedades

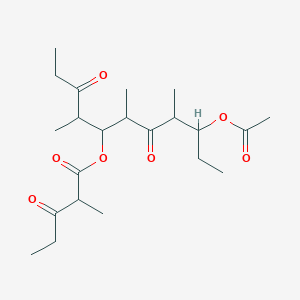

Fórmula molecular |

C22H36O7 |

|---|---|

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

(9-acetyloxy-4,6,8-trimethyl-3,7-dioxoundecan-5-yl) 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C22H36O7/c1-9-17(24)12(4)21(29-22(27)13(5)18(25)10-2)15(7)20(26)14(6)19(11-3)28-16(8)23/h12-15,19,21H,9-11H2,1-8H3 |

Clave InChI |

BXPUQZCMXTUGDK-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(C)C(=O)C(C)C(C(C)C(=O)CC)OC(=O)C(C)C(=O)CC)OC(=O)C |

Sinónimos |

micromelone A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Micromelone A can be compared to two structurally related compounds: Cryptophane-A and Cyclotriveratrylene (CTV) .

Key Research Findings

- Cryptophane-A : Exhibits enantioselective binding for chloromethane, with binding kinetics influenced by solvent polarity . NMR studies reveal rapid guest exchange rates (<1 ms), making it suitable for real-time sensing applications .

- CTV : Lacks the bridging chains of cryptophanes, resulting in a smaller cavity and weaker guest interactions. Its primary use is as a precursor for cryptophane synthesis .

Analytical Differentiation

- HPLC Purity : Micromelone A’s synthesis would require rigorous HPLC validation (e.g., >95% purity) per standard protocols for macrocycles . Cryptophane-A, in contrast, often requires chiral columns due to its stereoisomerism .

- NMR Spectroscopy : Micromelone A’s proton environment would differ from Cryptophane-A due to altered bridging groups, as seen in δ 3.5–4.0 ppm (methoxy) and δ 1.2–1.8 ppm (alkyl chain) regions .

- Mass Spectrometry : High-resolution MS would distinguish Micromelone A (m/z ~726) from Cryptophane-A (m/z ~600) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.